3-(Dimethoxymethyl)hept-2-en-4-yne

Description

Structure

3D Structure

Properties

CAS No. |

55947-19-8 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

3-(dimethoxymethyl)hept-2-en-4-yne |

InChI |

InChI=1S/C10H16O2/c1-5-7-8-9(6-2)10(11-3)12-4/h6,10H,5H2,1-4H3 |

InChI Key |

NJRUWVQBZGDQQG-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CC(=CC)C(OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of 3-(Dimethoxymethyl)hept-2-en-4-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) data for the novel compound 3-(Dimethoxymethyl)hept-2-en-4-yne. Due to the absence of experimentally acquired spectra in publicly available literature, this document leverages established NMR principles and comparative spectral data from analogous chemical structures to present a comprehensive and predictive spectroscopic profile. This guide is intended to assist researchers in the identification, characterization, and quality control of this and structurally related molecules.

Predicted 1H and 13C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of typical chemical shift ranges for enyne, acetal, and alkyl functionalities.

Table 1: Predicted 1H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | 1.80 - 1.95 | d | ~7.0 |

| H2 | 5.60 - 5.80 | q | ~7.0 |

| H5 | 2.20 - 2.40 | q | 7.5 |

| H6 | 1.10 - 1.25 | t | 7.5 |

| H7 (acetal CH) | 4.80 - 5.00 | s | - |

| H8 (OCH₃) | 3.30 - 3.40 | s | - |

Table 2: Predicted 13C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 15 - 20 |

| C2 | 125 - 135 |

| C3 | 130 - 140 |

| C4 | 80 - 90 |

| C5 | 85 - 95 |

| C6 | 10 - 15 |

| C7 (acetal CH) | 100 - 105 |

| C8 (OCH₃) | 52 - 55 |

Experimental Protocols

The following is a generalized, standard protocol for the acquisition of 1H and 13C NMR spectra for a small organic molecule such as this compound. Actual parameters may require optimization based on the specific instrument and sample concentration.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

1H NMR Spectroscopy Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used for referencing if TMS is not present.

13C NMR Spectroscopy Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to the 1H frequency).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, or more, depending on sample concentration and the presence of quaternary carbons.

-

Processing: Fourier transform with an exponential line broadening of 1-2 Hz, phase correction, and baseline correction. The solvent peak of CDCl₃ (δ ≈ 77.16 ppm) is used for referencing.

Visualizations

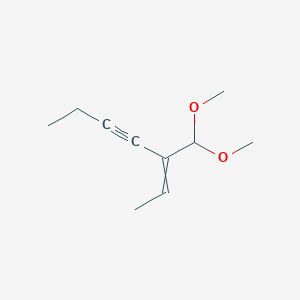

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Spectroscopic Analysis of Novel Enyne Acetal Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of novel enyne acetal compounds. These molecules, characterized by a conjugated system of a double bond (ene) and a triple bond (yne) adjacent to an acetal functional group, are of increasing interest in organic synthesis and medicinal chemistry due to their versatile reactivity. Accurate structural elucidation through spectroscopic methods is paramount for their application in drug discovery and development. This document outlines the key spectroscopic techniques, presents quantitative data for representative compounds, details experimental protocols, and illustrates a typical synthetic workflow.

Core Spectroscopic Techniques

The structural characterization of enyne acetal compounds relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of enyne acetals. ¹H NMR provides information about the chemical environment, connectivity, and stereochemistry of protons, while ¹³C NMR reveals the number and types of carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational frequencies of the alkyne (C≡C), alkene (C=C), and acetal (C-O) bonds provide definitive evidence for the presence of these moieties.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise molecular formula.

Spectroscopic Data of Representative Enyne Acetal Compounds

The following tables summarize the key spectroscopic data for a series of novel 2-acetal-1,3-enyne compounds synthesized via a Sonogashira coupling reaction.[1][2]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) for Selected Enyne Acetals

| Compound | R | δ (ppm), Multiplicity, J (Hz) |

| 3a | C₆H₅ | 7.46-7.44 (m, 2H), 7.35-7.31 (m, 3H), 6.09 (d, J = 1.1 Hz, 1H), 5.70 (d, J = 1.1 Hz, 1H), 5.37 (s, 1H), 3.73-3.66 (m, 2H), 3.61-3.55 (m, 2H) |

| 3b | 4-MeOC₆H₄ | 7.40 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 6.02 (d, J = 1.1 Hz, 1H), 5.63 (d, J = 1.1 Hz, 1H), 5.34 (s, 1H), 3.82 (s, 3H), 3.72-3.65 (m, 2H), 3.61-3.54 (m, 2H) |

| 3c | 4-FC₆H₄ | 7.45-7.41 (m, 2H), 7.05 (t, J = 8.7 Hz, 2H), 6.08 (d, J = 1.1 Hz, 1H), 5.68 (d, J = 1.1 Hz, 1H), 5.36 (s, 1H), 3.73-3.66 (m, 2H), 3.62-3.55 (m, 2H) |

| 3d | n-Bu | 5.86 (d, J = 1.2 Hz, 1H), 5.46 (d, J = 1.2 Hz, 1H), 5.25 (s, 1H), 3.69-3.63 (m, 2H), 3.58-3.52 (m, 2H), 2.30 (t, J = 7.1 Hz, 2H), 1.57-1.49 (m, 2H), 1.45-1.36 (m, 2H), 0.92 (t, J = 7.3 Hz, 3H) |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) for Selected Enyne Acetals

| Compound | R | δ (ppm) |

| 3a | C₆H₅ | 131.7, 129.0, 128.4, 122.4, 121.7, 101.4, 94.7, 86.8, 65.4 |

| 3b | 4-MeOC₆H₄ | 159.9, 133.2, 121.1, 114.5, 114.1, 101.5, 94.8, 85.6, 65.4, 55.3 |

| 3c | 4-FC₆H₄ | 162.8 (d, JCF = 250.0 Hz), 133.7 (d, JCF = 8.4 Hz), 121.7, 118.5 (d, JCF = 3.6 Hz), 115.8 (d, JCF = 22.0 Hz), 101.4, 93.6, 86.6, 65.4 |

| 3d | n-Bu | 123.6, 101.6, 97.8, 77.9, 65.3, 30.7, 22.0, 19.3, 13.6 |

Table 3: IR and HRMS Data for Selected Enyne Acetals

| Compound | R | IR (cm⁻¹) | HRMS (ESI) m/z [M+Na]⁺ |

| 3a | C₆H₅ | 2924, 2854, 2218, 1605, 1490 | 225.0886 |

| 3b | 4-MeOC₆H₄ | 2925, 2854, 2212, 1607, 1510 | 255.1000 |

| 3c | 4-FC₆H₄ | 2926, 2855, 2216, 1601, 1506 | 243.0792 |

| 3d | n-Bu | 2957, 2932, 2873, 2228 | 203.1356 |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization are crucial for reproducibility and further research.

General Procedure for the Synthesis of 2-Acetal-1,3-Enynes via Sonogashira Coupling[1][2]

To a solution of the corresponding bromovinyl acetal (1.0 equiv) in anhydrous and degassed solvent (e.g., THF or DMF) are added the terminal alkyne (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), a copper(I) co-catalyst like CuI (0.04-0.1 equiv), and a base, typically an amine such as triethylamine or diisopropylamine (2.0-3.0 equiv). The reaction mixture is stirred under an inert atmosphere (e.g., Argon) at room temperature or elevated temperatures (40-80 °C) until completion, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Spectroscopic Characterization Protocols

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[3] Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard (δ = 0.00 ppm).[3] Chemical shifts (δ) are reported in parts per million (ppm). For ¹H NMR, data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported in ppm.[4]

Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples can be analyzed as a thin film on NaCl plates or using an Attenuated Total Reflectance (ATR) accessory. Wavenumbers are reported in cm⁻¹.

High-Resolution Mass Spectrometry (HRMS): HRMS data are acquired using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.[1] Samples are typically dissolved in methanol or acetonitrile.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-acetal-1,3-enynes via the Sonogashira coupling reaction.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis of 2-acetal-1,3-enynes by Sonogashira reaction of bromovinyl acetals with alkynes: application to the formal synthesis of a glucagon antagonist - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubsapp.acs.org [pubsapp.acs.org]

Physical and chemical properties of 3-(Dimethoxymethyl)hept-2-en-4-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Dimethoxymethyl)hept-2-en-4-yne. The document details its molecular structure, physicochemical parameters, and characteristic chemical reactivity. An illustrative, detailed experimental protocol for its synthesis is provided, alongside a discussion of expected spectroscopic characterization data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the applications of functionalized eneyne acetals.

Introduction

This compound is an organic compound featuring a conjugated eneyne system and a dimethyl acetal functional group.[1] This unique combination of reactive moieties makes it a potentially valuable building block in synthetic chemistry. The eneyne structure allows for a variety of transformations, including cycloadditions and transition metal-catalyzed reactions, while the acetal serves as a protected aldehyde, which can be deprotected under acidic conditions for further functionalization. This guide summarizes the known and predicted properties of this molecule, providing a technical foundation for its use in research and development.

Molecular Structure and Identifiers

The structural formula and key identifiers for this compound are presented below.

| Identifier | Value |

| IUPAC Name | (E)-3-(dimethoxymethyl)hept-2-en-4-yne[2] |

| CAS Number | 55947-19-8[1] |

| Molecular Formula | C₁₀H₁₆O₂[1] |

| Molecular Weight | 168.23 g/mol [1] |

| Canonical SMILES | CCC#C/C(=C\C)/C(OC)OC[2] |

| InChI Key | NJRUWVQBZGDQQG-RMKNXTFCSA-N[2] |

Physical and Chemical Properties

A compilation of the known and computed physical and chemical properties of this compound is provided in the following tables.

Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | Estimated 150–180 °C | [1] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate); insoluble in water.[1] | |

| XLogP3-AA | 2.4 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |

| Rotatable Bond Count | 4 | PubChem (Computed)[2] |

| Exact Mass | 168.115029749 Da | PubChem (Computed)[2] |

| Topological Polar Surface Area | 18.5 Ų | PubChem (Computed)[2] |

Chemical Properties

| Property | Description |

| Stability | Generally stable under standard conditions. May polymerize upon prolonged exposure to light or heat.[1] |

| Reactivity | The molecule possesses two primary sites of reactivity: the conjugated eneyne system and the dimethyl acetal. The eneyne is susceptible to hydrogenation, electrophilic and nucleophilic additions, and transition metal-catalyzed reactions.[1] The acetal is stable to basic and nucleophilic conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions. |

| Oxidation Sensitivity | Sensitive to oxidation.[1] |

Illustrative Experimental Protocols

Disclaimer: The following protocols are illustrative and based on general methodologies for the synthesis of eneyne acetals due to the absence of a specific published procedure for this compound. These should be adapted and optimized by the user.

Synthesis of this compound

This synthesis can be envisioned as a two-step process: the formation of an eneynal intermediate followed by its protection as a dimethyl acetal.

Step 1: Synthesis of (E)-3-ethylhept-2-en-4-ynal (Illustrative)

A plausible route to an eneynal precursor could involve the Sonogashira coupling of a vinyl halide with a terminal alkyne, followed by oxidation of a propargylic alcohol.

Step 2: Acetalization to form this compound

This step involves the protection of the aldehyde functional group as a dimethyl acetal.

-

Reaction: (E)-3-ethylhept-2-en-4-ynal + 2 CH₃OH ⇌ this compound + H₂O

-

Reagents and Equipment:

-

(E)-3-ethylhept-2-en-4-ynal (1 equivalent)

-

Trimethyl orthoformate (3 equivalents)

-

Methanol (solvent)

-

p-Toluenesulfonic acid (catalytic amount)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere

-

-

Procedure:

-

To a solution of (E)-3-ethylhept-2-en-4-ynal in anhydrous methanol under a nitrogen atmosphere, add trimethyl orthoformate.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Deprotection of the Acetal

The dimethyl acetal can be hydrolyzed back to the aldehyde under acidic conditions.

-

Reagents and Equipment:

-

This compound (1 equivalent)

-

Acetone/water mixture (e.g., 4:1)

-

Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve this compound in an acetone/water mixture.

-

Add a catalytic amount of PPTS.

-

Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether and process as described in the acetalization workup.

-

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | ~ 1.1 | Triplet |

| CH₂ (ethyl) | ~ 2.3 | Quartet |

| CH (vinylic) | ~ 5.8 | Triplet |

| CH₃ (methyl, on alkene) | ~ 1.9 | Doublet |

| CH (acetal) | ~ 4.8 | Singlet |

| OCH₃ (acetal) | ~ 3.3 | Singlet |

¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (ppm) |

| C H₃ (ethyl) | ~ 13 |

| C H₂ (ethyl) | ~ 14 |

| C ≡C (alkyne) | ~ 80-90 |

| =C -C(O)₂ | ~ 140 |

| =C H | ~ 115 |

| C H₃ (on alkene) | ~ 15 |

| C H(OCH₃)₂ | ~ 100 |

| OC H₃ | ~ 53 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡C stretch (internal alkyne) | ~ 2200 | Weak to medium |

| C=C stretch (alkene) | ~ 1650 | Medium |

| =C-H stretch | ~ 3020 | Medium |

| C-O stretch (acetal) | ~ 1100-1050 | Strong |

| sp³ C-H stretch | ~ 2950-2850 | Strong |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a weak or absent molecular ion peak (m/z = 168.23) due to the lability of the acetal.[2] Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a stable oxonium ion, which would be a prominent peak.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound.

Caption: Plausible synthetic route and deprotection of the target compound.

Key Functional Group Reactivity

This diagram outlines the primary reactive sites of the molecule.

Caption: Reactivity profile of the key functional groups.

Conclusion

This compound is a molecule with significant potential for applications in organic synthesis due to its unique combination of an eneyne and a protected aldehyde. This guide provides a foundational understanding of its properties and a framework for its synthesis and characterization. Further experimental validation of the data presented herein is encouraged to fully explore the synthetic utility of this compound.

References

A Technical Guide to the Retrosynthetic Analysis of Substituted Hept-2-en-4-yne Derivatives

For Researchers, Scientists, and Drug Development Professionals

The hept-2-en-4-yne moiety is a key structural motif found in a variety of biologically active natural products and pharmaceutical compounds. Its unique conjugated system of a double and a triple bond provides a rigid scaffold that can be strategically functionalized to interact with biological targets. A thorough understanding of the retrosynthetic analysis of substituted hept-2-en-4-yne derivatives is therefore crucial for the efficient design and synthesis of novel therapeutic agents and other advanced organic materials. This in-depth technical guide provides a comprehensive overview of the primary retrosynthetic disconnections and the corresponding synthetic transformations used to construct this important class of molecules.

Core Retrosynthetic Strategies

The fundamental approach to the retrosynthesis of substituted hept-2-en-4-yne derivatives involves the disconnection of the carbon-carbon bonds that form the enyne backbone. The most common and effective strategies rely on well-established palladium- and copper-catalyzed cross-coupling reactions, as well as enyne metathesis.

A generalized retrosynthetic analysis of a substituted hept-2-en-4-yne derivative can be visualized as follows:

Caption: Key retrosynthetic disconnections for substituted hept-2-en-4-yne derivatives.

The principal disconnections lead to three main classes of synthetic precursors:

-

Vinyl Halides and Terminal Alkynes: This is the most common disconnection, leading to a forward synthesis via Sonogashira or related cross-coupling reactions.

-

Organozinc Reagents and Vinyl Halides: This disconnection points towards a Negishi coupling approach.

-

Simpler Alkenes and Alkynes: This strategy utilizes enyne metathesis to construct the diene system.

Key Synthetic Methodologies and Experimental Protocols

The following sections detail the key synthetic reactions that correspond to the major retrosynthetic disconnections, complete with generalized experimental protocols and relevant quantitative data.

Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4][5][6][7] This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of a base.

Retrosynthetic Disconnection (Sonogashira):

Caption: Sonogashira coupling retrosynthetic disconnection.

Forward Synthetic Reaction (Sonogashira Coupling):

Caption: General scheme for Sonogashira coupling.

Experimental Protocol: General Procedure for the Synthesis of Enynals via Sonogashira Coupling [8]

A bromo-aldehyde (1.2 equivalents) and a propargylic alcohol (1.0 equivalent) are placed in a clean, anhydrous round-bottom flask equipped with a stir bar. Anhydrous tetrahydrofuran (THF) and diisopropylethylamine (iPr₂NEt, 1.0 equivalent) are added under a nitrogen atmosphere, and the flask is cooled to 0 °C. Subsequently, copper(I) iodide (CuI, 15 mol%) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1 mol%) are added to the reaction flask. The reaction is stirred at 0 °C for 20 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Quantitative Data for Sonogashira Coupling:

| Catalyst System | Substrates | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂/CuI | Bromo-aldehyde, Propargylic alcohol | THF | iPr₂NEt | 0 to RT | 2-12 | 60-85 | [8] |

| Pd(PPh₃)₄/CuI | Vinyl iodide, Terminal alkyne | Et₃N | Et₃N | RT | 1-4 | 85-95 | [1] |

| PdCl₂(dppf)/CuI | Vinyl bromide, Terminal alkyne | DMF | Et₃N | 80 | 12 | 70-90 | [2] |

Negishi Coupling

The Negishi coupling provides an alternative and often complementary method to the Sonogashira reaction for the synthesis of enynes.[9][10][11][12][13][14][15][16] This reaction involves the coupling of an organozinc reagent with a vinyl halide, catalyzed by a palladium or nickel complex.

Retrosynthetic Disconnection (Negishi):

Caption: Negishi coupling retrosynthetic disconnection.

Forward Synthetic Reaction (Negishi Coupling):

Caption: General scheme for Negishi coupling.

Experimental Protocol: General Procedure for Negishi Coupling

To a solution of the vinyl halide (1.0 equivalent) in an anhydrous solvent such as THF is added a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%). The solution is stirred under an inert atmosphere (e.g., argon or nitrogen). The alkynylzinc reagent (1.1-1.5 equivalents), prepared separately or generated in situ, is then added dropwise at room temperature or below. The reaction mixture is stirred at room temperature or heated as required, while monitoring the progress by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over a drying agent like magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the desired enyne.

Quantitative Data for Negishi Coupling:

| Catalyst | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Vinyl iodide, Alkynylzinc chloride | THF | RT | 2-6 | 75-95 | [11] |

| PdCl₂(dppf) | Vinyl bromide, Alkynylzinc bromide | THF | 60 | 12-24 | 60-85 | [14] |

| Ni(acac)₂/dppp | Vinyl chloride, Alkynylzinc chloride | THF/NMP | 80 | 24 | 50-70 | [10] |

Enyne Metathesis

Enyne metathesis is a powerful reaction for the formation of 1,3-dienes from an alkene and an alkyne, catalyzed by metal-carbene complexes, most commonly those based on ruthenium.[17][18][19][20][21] This reaction can be performed in an intermolecular fashion (cross-enyne metathesis) or an intramolecular fashion (ring-closing enyne metathesis, RCEYM). For the synthesis of acyclic hept-2-en-4-yne derivatives, the cross-enyne metathesis is the relevant transformation.

Retrosynthetic Disconnection (Enyne Metathesis):

Caption: Enyne metathesis retrosynthetic disconnection.

Forward Synthetic Reaction (Enyne Metathesis):

References

- 1. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. rsc.org [rsc.org]

- 9. synarchive.com [synarchive.com]

- 10. Negishi Coupling [organic-chemistry.org]

- 11. Negishi coupling - Wikipedia [en.wikipedia.org]

- 12. Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uwindsor.ca [uwindsor.ca]

- 19. Enyne metathesis - Wikipedia [en.wikipedia.org]

- 20. BJOC - Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans [beilstein-journals.org]

- 21. Enyne Metathesis [organic-chemistry.org]

Stability Studies of 3-(Dimethoxymethyl)hept-2-en-4-yne Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for investigating the stability of 3-(Dimethoxymethyl)hept-2-en-4-yne under acidic conditions. Due to the absence of publicly available stability data for this specific molecule, this document provides a detailed, projected methodology based on established principles of organic chemistry and regulatory guidelines for forced degradation studies. It covers anticipated degradation pathways, detailed experimental protocols for kinetic and mechanistic studies, and templates for data presentation. The objective is to equip researchers and drug development professionals with a robust starting point for their internal investigations into the stability of this and structurally related compounds.

Introduction

This compound is a molecule of interest in synthetic and medicinal chemistry, featuring both an enol ether and an alkyne functionality. The presence of the acid-labile enol ether moiety suggests a potential for degradation under acidic conditions, which is a critical consideration during drug development, formulation, and storage. Understanding the degradation profile, including the kinetics of degradation and the identity of the resulting products, is essential for ensuring the safety, efficacy, and shelf-life of any potential drug product.

This guide details the necessary steps to thoroughly characterize the stability of this compound in acidic environments.

Predicted Degradation Pathways

The primary route of degradation for this compound under acidic conditions is expected to be the hydrolysis of the enol ether. This reaction is typically acid-catalyzed and proceeds through a hemiacetal intermediate to yield a carbonyl compound and an alcohol. The alkyne functionality is generally stable to acidic conditions that are not strongly oxidative.

Primary Degradation Pathway: Hydrolysis of the Enol Ether

The proposed primary degradation pathway involves the protonation of the enol ether, followed by the attack of water to form a hemiacetal, which then collapses to form an α,β-unsaturated aldehyde and methanol.

Caption: Proposed primary degradation pathway of this compound.

Experimental Protocols

The following protocols are designed to investigate the stability of this compound under various acidic conditions.

Materials and Reagents

-

This compound (purity >98%)

-

Hydrochloric acid (0.1 M, 0.01 M)

-

Sulfuric acid (0.1 M, 0.01 M)

-

Acetic acid (0.1 M)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH 7.0) for neutralization

-

Reference standards for anticipated degradation products (if available)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products

-

pH meter

-

Thermostatically controlled water bath or incubator

-

Volumetric flasks and pipettes

Forced Degradation Study (Acid Hydrolysis)

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Pipette 1 mL of the stock solution into separate vials.

-

Add 9 mL of 0.1 M HCl, 0.01 M HCl, 0.1 M H₂SO₄, 0.01 M H₂SO₄, and 0.1 M acetic acid to the respective vials.

-

Prepare a control sample by adding 9 mL of purified water.

-

Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).

-

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Sample Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate volume of a suitable base (e.g., 0.1 M NaOH or phosphate buffer) to stop the degradation reaction.

-

Analysis: Analyze the samples by a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method should be developed and validated to separate the parent compound from its degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectral analysis of the parent compound.

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products

LC-MS analysis should be performed on the stressed samples to identify the mass of the degradation products. Further structural elucidation can be achieved using techniques like MS/MS and NMR spectroscopy.

Caption: Workflow for the acidic stability testing of this compound.

Data Presentation

The quantitative data obtained from the stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table of Degradation of this compound in 0.1 M HCl at 60°C

| Time (hours) | Peak Area of Parent Compound | % Parent Compound Remaining | % Degradation Product 1 |

| 0 | 1,250,000 | 100.0 | 0.0 |

| 2 | 987,500 | 79.0 | 21.0 |

| 4 | 780,000 | 62.4 | 37.6 |

| 8 | 490,000 | 39.2 | 60.8 |

| 12 | 306,250 | 24.5 | 75.5 |

| 24 | 97,500 | 7.8 | 92.2 |

Table of Pseudo-First-Order Rate Constants (k) and Half-Life (t½) under Various Acidic Conditions at 60°C

| Condition | k (h⁻¹) | t½ (hours) | R² |

| 0.1 M HCl | 0.105 | 6.60 | 0.998 |

| 0.01 M HCl | 0.012 | 57.76 | 0.995 |

| 0.1 M H₂SO₄ | 0.115 | 6.03 | 0.999 |

| 0.01 M H₂SO₄ | 0.014 | 49.51 | 0.996 |

| 0.1 M Acetic Acid | 0.005 | 138.63 | 0.992 |

Conclusion

This technical guide provides a comprehensive roadmap for the systematic investigation of the stability of this compound under acidic conditions. By following the outlined experimental protocols and data analysis framework, researchers can generate a thorough understanding of the degradation pathways, kinetics, and degradation products of this molecule. This information is invaluable for making informed decisions regarding its potential development as a pharmaceutical agent, including formulation strategies and the definition of appropriate storage conditions and shelf-life. The principles and methodologies described herein are also applicable to the stability testing of other structurally related enol ethers and acetylenic compounds.

CAS number and molecular structure of 3-(Dimethoxymethyl)hept-2-en-4-yne

This technical guide provides a comprehensive overview of the chemical compound 3-(Dimethoxymethyl)hept-2-en-4-yne, including its chemical identity, physicochemical properties, and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound is an organic compound featuring both a double bond (alkene) and a triple bond (alkyne) within its heptane backbone. It is further functionalized with a dimethoxymethyl group.[1] Its unique structure makes it a point of interest for potential applications in medicinal chemistry and organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55947-19-8 | EvitaChem |

| Molecular Formula | C10H16O2 | EvitaChem, PubChem[1][2] |

| Molecular Weight | 168.23 g/mol | EvitaChem, PubChem[1][2] |

| IUPAC Name | (E)-3-(dimethoxymethyl)hept-2-en-4-yne | PubChem[2] |

| Canonical SMILES | CCC#C/C(=C\C)/C(OC)OC | PubChem[2] |

| InChI Key | NJRUWVQBZGDQQG-RMKNXTFCSA-N | PubChem[2] |

Molecular Structure

The molecular structure of this compound is characterized by a seven-carbon chain containing a double bond at the second position and a triple bond at the fourth position. A dimethoxymethyl group is attached to the third carbon.

Caption: Molecular structure of this compound.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, general synthetic strategies for similar compounds suggest that its preparation could be approached through methods such as Aldol condensation or other established techniques for forming en-yne systems.[1]

A potential, though not explicitly detailed, synthetic route may involve the reaction of a suitable aldehyde or ketone with an organometallic reagent containing the hept-2-en-4-yne backbone, followed by the introduction of the dimethoxymethyl group.[1]

Generalized Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow that could be adapted for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis of an organic compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the signaling pathways associated with this compound. Further research and screening would be necessary to determine its potential pharmacological effects.

Conclusion

This compound is a chemical entity with a defined structure and physicochemical properties. While its potential as an intermediate in organic synthesis is recognized, a significant gap exists in the scientific literature concerning its specific synthesis protocols, experimental data, and biological activity. This guide provides a summary of the available information and highlights the need for further investigation to unlock the potential of this molecule for researchers and drug development professionals.

References

An Exploration of the Predicted Reactivity of the Enyne Moiety in 3-(Dimethoxymethyl)hept-2-en-4-yne

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enyne Moiety as a Versatile Synthetic Synthon

The enyne moiety, characterized by the presence of both a carbon-carbon double bond and a triple bond within the same molecule, is a cornerstone of modern synthetic organic chemistry. Its unique electronic nature allows for a diverse array of transformations, particularly in the presence of transition metal catalysts. These reactions often proceed with high atom economy and can generate significant molecular complexity from relatively simple linear precursors. This guide focuses on the predicted reactivity of the enyne system within 3-(Dimethoxymethyl)hept-2-en-4-yne, a substrate featuring a 1,6-enyne backbone and a dimethoxymethyl acetal group. The interplay of these functional groups is expected to govern its reaction pathways, offering opportunities for the synthesis of novel carbocyclic and heterocyclic frameworks.

Predicted Reactivity Landscape

The reactivity of the enyne moiety in this compound is anticipated to be dominated by intramolecular cyclization reactions, primarily catalyzed by electrophilic transition metal complexes. The most probable reaction pathways include cycloisomerization, skeletal rearrangements, and nucleophilic additions to the activated alkyne. The choice of catalyst—most commonly complexes of platinum, gold, and ruthenium—is expected to be the primary determinant of the reaction outcome.

Platinum-Catalyzed Transformations

Platinum(II) complexes, particularly PtCl₂, are well-known catalysts for the cyclization of enynes.[1] Depending on the reaction conditions, several outcomes are plausible for this compound.

-

Cycloisomerization (Enyne Metathesis): In nonpolar solvents like toluene, PtCl₂ can catalyze a formal enyne metathesis to yield 1,3-diene products.[2] This transformation is believed to proceed through a cationic mechanism involving a platinum-activated alkyne.[2]

-

Alkoxycyclization: In polar, nucleophilic solvents such as methanol, PtCl₂ can catalyze the intramolecular attack of the alkene onto the activated alkyne, followed by trapping of the resulting carbocation by the solvent.[3] This would lead to the formation of a five-membered ring containing an ether linkage.

Gold-Catalyzed Skeletal Rearrangements

Cationic gold(I) complexes are exceptionally potent catalysts for the activation of alkynes and can initiate complex skeletal rearrangements in enyne substrates.[4] These reactions typically proceed through a cyclopropyl gold-carbene intermediate, which can then undergo various bond cleavages to afford a diverse range of diene products.[4][5] The high affinity of gold(I) for the alkyne moiety makes it a prime candidate for promoting intricate cyclization cascades.[6]

Ruthenium-Catalyzed Cycloisomerization

Ruthenium complexes, including RuCl₃, are also effective catalysts for the cycloisomerization of enynes to form diene products.[1] These reactions often provide complementary reactivity to those catalyzed by platinum or gold.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the types of transformations that this compound is predicted to undergo. The data is compiled from studies on analogous 1,6-enyne systems.

Table 1: Predicted Platinum-Catalyzed Reactions of a 1,6-Enyne

| Catalyst | Solvent | Reaction Type | Typical Yield (%) | Reference |

| PtCl₂ | Toluene | Cycloisomerization | 70-90 | [2] |

| PtCl₂ | Methanol | Alkoxycyclization | 60-85 | [3] |

| PtCl₂ | Dioxane | Rearranged Diene | 45-55 | [1] |

Table 2: Predicted Gold-Catalyzed Reactions of a 1,6-Enyne

| Catalyst | Solvent | Reaction Type | Typical Yield (%) | Reference |

| [JohnPhosAu(NCMe)]SbF₆ | CH₂Cl₂ | Skeletal Rearrangement | 75-95 | [4] |

| AuCl₃ | CH₂Cl₂ | Cycloaddition | 60-80 | [7] |

Table 3: Predicted Ruthenium-Catalyzed Reactions of a 1,6-Enyne

| Catalyst | Solvent | Reaction Type | Typical Yield (%) | Reference |

| RuCl₃ | Methanol | Cycloisomerization | 65-85 | [1] |

| [CpRu(MeCN)₃]⁺PF₆⁻ | CH₂Cl₂ | Cycloisomerization | 70-90 | [1] |

Experimental Protocols

The following are representative experimental protocols for the key predicted reactions of this compound, adapted from the literature for analogous substrates.

General Procedure for Platinum-Catalyzed Cycloisomerization

-

To a solution of the enyne (1.0 mmol) in anhydrous toluene (10 mL) is added PtCl₂ (0.05 mmol, 5 mol%). The mixture is heated to 80 °C and stirred under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, filtered through a short pad of silica gel, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1,3-diene.[2]

General Procedure for Gold-Catalyzed Skeletal Rearrangement

-

To a stirred solution of the enyne (0.4 mmol) in dichloromethane (4 mL) at room temperature is added [JohnPhosAu(NCMe)]SbF₆ (0.008 mmol, 2 mol%). The reaction is stirred at room temperature, and its progress is monitored by TLC. After the starting material is consumed, the reaction is quenched with a drop of triethylamine, and the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to yield the rearranged diene product.[4]

General Procedure for Ruthenium-Catalyzed Cycloisomerization

-

A solution of the enyne (1.0 mmol) and RuCl₃·nH₂O (0.05 mmol, 5 mol%) in methanol (10 mL) is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash chromatography on silica gel to give the cycloisomerized product.[1]

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and workflows for the reactivity of this compound.

Caption: Proposed workflow for the PtCl₂-catalyzed cycloisomerization of the enyne.

Caption: Key intermediates in the gold(I)-catalyzed rearrangement of a 1,6-enyne.[4]

Caption: Logical flow demonstrating catalyst and solvent selectivity.

Conclusion

While specific experimental validation is pending, the reactivity of the enyne moiety in this compound can be confidently predicted based on the extensive body of research on similar systems. The molecule is poised to be a versatile substrate for transition metal-catalyzed cyclization reactions, with platinum, gold, and ruthenium catalysts likely to afford a range of structurally diverse carbocyclic and heterocyclic products. The choice of catalyst and reaction conditions will be paramount in directing the reaction towards a desired outcome. The dimethoxymethyl group is expected to remain stable under the neutral to mildly Lewis acidic conditions typical for these transformations, but its sensitivity to strong Brønsted acids should be a consideration in reaction design. Further experimental work is required to fully elucidate the rich chemistry of this promising synthetic building block.

References

A Technical Guide to Novel Synthetic Routes for Functionalized Enynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized enynes are pivotal structural motifs in a vast array of biologically active molecules, natural products, and advanced materials. Their unique conjugated system of a double and a triple bond serves as a versatile handle for a multitude of chemical transformations, making them highly sought-after intermediates in the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of modern synthetic strategies for the preparation of functionalized enynes, with a focus on transition-metal catalyzed methodologies. We present detailed experimental protocols for key reactions, quantitative data to facilitate comparison of different synthetic routes, and visualizations of reaction pathways and workflows to provide a comprehensive understanding of these powerful synthetic tools.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, remains one of the most robust and widely used methods for the synthesis of 1,3-enynes.[1][2][3] The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[1][3]

General Reaction Scheme & Catalytic Cycle

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles for the palladium and copper catalysts.[1] The palladium cycle includes oxidative addition of the vinyl halide to the Pd(0) complex, followed by transmetalation with the copper acetylide and reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Acetal-1,3-Enynes via Palladium-Catalyzed Sonogashira Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated 1,3-enynes are significant structural motifs found in numerous biologically active natural products and serve as versatile building blocks in organic synthesis. The introduction of an acetal functionality at the 2-position of the enyne backbone, as seen in molecules like 3-(dimethoxymethyl)hept-2-en-4-yne, offers a valuable handle for further molecular elaboration, making these compounds highly sought-after intermediates in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, provide a powerful and efficient method for the construction of these functionalized enynes.[1][2] This protocol details the synthesis of 2-acetal-1,3-enynes through the palladium-catalyzed Sonogashira coupling of bromovinyl acetals with terminal alkynes.[1]

The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4] This method is characterized by its mild reaction conditions and tolerance of a wide range of functional groups, making it a robust tool for the synthesis of complex molecules.[3]

General Reaction Scheme

The synthesis of a 2-acetal-1,3-enyne, such as this compound, can be achieved by the Sonogashira coupling of a corresponding bromovinyl acetal with a terminal alkyne.

Caption: General scheme for the synthesis of 2-acetal-1,3-enynes.

Palladium-Catalyzed Sonogashira Coupling: Catalytic Cycle

The mechanism of the Sonogashira coupling involves a palladium catalytic cycle and a copper co-catalyst cycle.[3] The palladium(0) catalyst undergoes oxidative addition with the vinyl halide. Concurrently, the copper(I) acetylide is formed and undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the enyne product and regenerate the palladium(0) catalyst.

Caption: Simplified catalytic cycle for the Sonogashira reaction.

Representative Quantitative Data

The following table summarizes representative yields for the Sonogashira coupling of various bromovinyl acetals with terminal alkynes, based on analogous reactions reported in the literature.[1]

| Entry | Bromovinyl Acetal | Terminal Alkyne | Product | Yield (%) |

| 1 | 1-bromo-2,2-dimethoxyethene | 1-pentyne | This compound | 85 |

| 2 | 1-bromo-2,2-dimethoxyethene | Phenylacetylene | (E)-1,1-dimethoxy-4-phenylbut-1-en-3-yne | 87 |

| 3 | 1-bromo-2,2-diethoxyethene | 1-hexyne | (E)-1,1-diethoxy-2-(hex-1-yn-1-yl)ethene | 82 |

| 4 | 1-bromo-2,2-dimethoxyethene | 3-methyl-1-butyne | (E)-1,1-dimethoxy-5-methylhex-1-en-3-yne | 78 |

| 5 | 1-bromo-2,2-dimethoxyethene | 4-methoxyphenylacetylene | (E)-1,1-dimethoxy-4-(4-methoxyphenyl)but-1-en-3-yne | 80 |

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of the title compound based on established methods for similar 2-acetal-1,3-enynes.[1]

Materials:

-

1-bromo-2,2-dimethoxyethene

-

1-pentyne

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and copper(I) iodide (0.04 mmol).

-

Add anhydrous toluene (10 mL) and triethylamine (5 mL) to the flask.

-

Stir the mixture at room temperature for 10 minutes to form the catalyst complex.

-

Add 1-bromo-2,2-dimethoxyethene (2.0 mmol) to the reaction mixture.

-

Add 1-pentyne (2.4 mmol) dropwise to the flask.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (15 mL).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Caption: Experimental workflow for the synthesis of 2-acetal-1,3-enynes.

Conclusion

The palladium-catalyzed Sonogashira cross-coupling reaction is a highly effective method for the synthesis of functionalized 2-acetal-1,3-enynes like this compound.[1] The mild reaction conditions and broad substrate scope make this protocol a valuable tool for medicinal chemists and researchers in drug development, enabling the construction of complex molecular architectures from readily available starting materials.[2] The resulting enyne acetals can be further elaborated, highlighting the synthetic utility of this methodology.

References

- 1. Synthesis of 2-acetal-1,3-enynes by Sonogashira reaction of bromovinyl acetals with alkynes: application to the formal synthesis of a glucagon antagonist - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

Application of 3-(Dimethoxymethyl)hept-2-en-4-yne in Natural Product Synthesis: A Review of Available Literature

A comprehensive review of scientific literature and chemical databases reveals no specific documented applications of 3-(dimethoxymethyl)hept-2-en-4-yne in the total synthesis of natural products. While the structural motifs present in this molecule—a conjugated enyne system and a protected aldehyde (dimethoxymethyl acetal)—are of significant interest in synthetic organic chemistry, the use of this particular compound as a starting material or key intermediate in the construction of complex natural products has not been reported in peer-reviewed publications or patents.

The absence of specific data prevents the creation of detailed application notes and experimental protocols as requested. General synthetic strategies involving related enyne-containing building blocks are, however, well-established in the synthesis of a wide array of natural products. These methodologies often exploit the rich reactivity of the enyne framework in various cycloaddition and cycloisomerization reactions to construct complex molecular architectures.

General Reactivity of Enyne Scaffolds in Natural Product Synthesis

Enyne substrates are highly versatile intermediates in organic synthesis. Their utility stems from the ability of the alkyne and alkene moieties to participate in a variety of powerful bond-forming reactions. Key transformations that are frequently employed in the synthesis of natural products include:

-

Pauson-Khand Reaction: A cobalt- or rhodium-catalyzed [2+2+1] cycloaddition of an enyne with carbon monoxide to form a cyclopentenone. This reaction is a powerful tool for the construction of five-membered rings, a common structural feature in many natural products.[1][2][3][4]

-

Enyne Metathesis: A metal-catalyzed reaction that involves the cleavage and reorganization of the double and triple bonds of an enyne to form a new cyclic diene. This method is particularly useful for the synthesis of macrocycles and other complex ring systems.[5]

-

Cycloisomerization Reactions: Metal-catalyzed rearrangements of enynes can lead to a diverse range of carbocyclic and heterocyclic scaffolds.[6][7] These reactions are often highly atom-economical and can generate significant molecular complexity in a single step.

-

[4+2] Cycloadditions (Diels-Alder Reactions): The alkene or alkyne of an enyne can participate as a dienophile in Diels-Alder reactions to form six-membered rings.

Hypothetical Utility of this compound

While no specific examples exist, one can speculate on the potential synthetic applications of this compound based on the known reactivity of similar enyne structures. The dimethoxymethyl group serves as a protected aldehyde, which could be unmasked at a later stage in a synthetic sequence to introduce a crucial functional group. The enyne moiety could participate in the aforementioned cycloaddition or cycloisomerization reactions to construct a core ring system of a target natural product.

A hypothetical synthetic workflow could involve an intramolecular Pauson-Khand reaction of a suitably functionalized derivative of this compound to construct a bicyclic cyclopentenone. Subsequent deprotection of the acetal would reveal an aldehyde that could be further elaborated to complete the synthesis of a natural product.

Caption: Hypothetical workflow for natural product synthesis.

Conclusion

References

- 1. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) [mdpi.com]

- 2. Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal-catalyzed enyne cycloisomerization in natural product total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Deprotection of the Dimethoxymethyl Group in 3-(Dimethoxymethyl)hept-2-en-4-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deprotection of the dimethoxymethyl acetal in 3-(Dimethoxymethyl)hept-2-en-4-yne to yield the corresponding α,β-unsaturated aldehyde, 3-formylhept-2-en-4-yne. The dimethoxymethyl group serves as a common protecting group for aldehydes, and its removal is a crucial step in many synthetic pathways. The protocols outlined below utilize acid-catalyzed hydrolysis, a standard and effective method for acetal deprotection.[1][2]

Introduction

The deprotection of acetals is typically achieved through acid-catalyzed hydrolysis.[1] The reaction is an equilibrium process, and to drive it towards the formation of the aldehyde, an excess of water is commonly used.[2] The mechanism involves protonation of one of the methoxy groups, followed by the elimination of methanol to form an oxonium ion. Subsequent nucleophilic attack by water on the carbocation, followed by the loss of a second methanol molecule and a proton, yields the desired aldehyde. For α,β-unsaturated systems like this compound, careful selection of reaction conditions is important to avoid potential side reactions involving the conjugated double and triple bonds.

Experimental Protocols

Several acid catalysts can be employed for this transformation. Below are three detailed protocols using different common acids. The choice of acid and reaction conditions may be optimized based on substrate stability and desired reaction kinetics.

Protocol 1: Deprotection using Hydrochloric Acid (HCl)

This protocol is a standard and generally efficient method for acetal deprotection.

Materials:

-

This compound

-

Acetone (or Tetrahydrofuran)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in acetone or THF (e.g., 10 mL per 1 mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Add 1M aqueous HCl (2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 3-formylhept-2-en-4-yne.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using p-Toluenesulfonic Acid (TsOH)

This method uses a solid, organic-soluble acid, which can sometimes offer milder reaction conditions.

Materials:

-

This compound

-

Acetone/Water mixture (e.g., 9:1 v/v)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in an acetone/water mixture (e.g., 10 mL per 1 mmol of substrate) in a round-bottom flask.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1-0.2 equivalents).

-

Stir the mixture at room temperature or gently heat to 40-50 °C to increase the reaction rate. Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature (if heated) and neutralize the acid with saturated aqueous NaHCO₃ solution.

-

Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic solution in vacuo.

-

Purify the residue by flash chromatography if required.

Protocol 3: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

PPTS is a milder acidic catalyst, often used for sensitive substrates.[3]

Materials:

-

This compound

-

Acetone/Water mixture (e.g., 9:1 v/v)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Diethyl ether (or Ethyl acetate)

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in an acetone/water mixture.

-

Add PPTS (0.1-0.3 equivalents) to the solution.

-

Stir the reaction at room temperature or heat to 40-60 °C. The reaction may require a longer time compared to stronger acids. Monitor its progress by TLC or GC-MS.

-

Upon completion, remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting crude aldehyde by column chromatography as needed.

Data Presentation

The following table summarizes typical reaction conditions for the deprotection of the dimethoxymethyl group. The exact reaction times and yields will vary depending on the specific substrate and scale of the reaction.

| Catalyst | Equivalents | Solvent System | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |

| 1M HCl | 2.0 - 3.0 | Acetone or THF/H₂O | Room Temperature | 1 - 4 | Good to Excellent |

| TsOH·H₂O | 0.1 - 0.2 | Acetone/H₂O (9:1) | Room Temperature - 50 | 2 - 8 | Good to Excellent |

| PPTS | 0.1 - 0.3 | Acetone/H₂O (9:1) | Room Temperature - 60 | 6 - 24 | Moderate to Good |

Visualizations

Deprotection Reaction Signaling Pathway

The following diagram illustrates the general acid-catalyzed deprotection mechanism of a dimethoxymethyl group to an aldehyde.

Caption: Acid-catalyzed hydrolysis of a dimethoxymethyl acetal.

Experimental Workflow

The diagram below outlines the general experimental workflow for the deprotection of this compound.

Caption: General workflow for acetal deprotection.

References

Application Notes and Protocols for Gold-Catalyzed Cyclization of 3-(Dimethoxymethyl)hept-2-en-4-yne and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the gold-catalyzed cyclization of 3-(dimethoxymethyl)hept-2-en-4-yne and its derivatives. This class of reaction is a powerful tool for the synthesis of highly substituted furans and other heterocyclic frameworks, which are prevalent in biologically active molecules and natural products. The methodologies described herein are based on established principles of gold catalysis in enyne cyclization.

Introduction

Gold catalysts, particularly cationic gold(I) complexes, are potent π-Lewis acids that effectively activate carbon-carbon multiple bonds.[1] In the context of enyne cyclization, the gold catalyst coordinates to the alkyne moiety, rendering it susceptible to intramolecular nucleophilic attack by the tethered enol ether equivalent (derived from the dimethoxymethyl acetal). This initial cyclization event can be followed by a cascade of rearrangements to afford aromatic furan products. The mild reaction conditions and high functional group tolerance make this an attractive strategy in complex molecule synthesis.[2]

Reaction Principle and Mechanism

The generally accepted mechanism for the gold-catalyzed cyclization of enynes featuring an acetal group proceeds through several key steps. The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne of the substrate. This is followed by an intramolecular attack of the oxygen atom from the acetal, leading to a vinyl gold intermediate. Subsequent elimination of a methoxy group and rearrangement furnishes the furan product.

Below is a diagram illustrating the proposed catalytic cycle for the cyclization of this compound.

Caption: Proposed catalytic cycle for the gold-catalyzed cyclization.

Experimental Protocols

General Procedure for Gold-Catalyzed Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound or a derivative

-

Gold(I) catalyst precursor (e.g., Chloro(triphenylphosphine)gold(I), (Ph3P)AuCl)

-

Silver salt co-catalyst (e.g., Silver hexafluoroantimonate (AgSbF6), Silver triflate (AgOTf))

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the gold(I) catalyst precursor (e.g., (Ph3P)AuCl, 0.005 mmol, 1 mol%) and the silver salt co-catalyst (e.g., AgSbF6, 0.005 mmol, 1 mol%).

-

Add anhydrous solvent (2 mL) and stir the mixture at room temperature for 10-15 minutes. A white precipitate of AgCl should form.

-

Add a solution of the this compound substrate (0.5 mmol) in anhydrous solvent (1 mL) to the catalyst mixture.

-

Stir the reaction at the desired temperature (typically room temperature to 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by filtering through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired furan product.

Workflow for Reaction Setup and Monitoring

The following diagram outlines the general workflow for setting up and monitoring the gold-catalyzed cyclization reaction.

Caption: General experimental workflow for the cyclization reaction.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the cyclization of this compound and its derivatives based on analogous systems reported in the literature.

Table 1: Optimization of Reaction Conditions for this compound

| Entry | Gold Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | (Ph3P)AuCl (2) | AgSbF6 (2) | DCM | rt | 1 | 85 |

| 2 | (Ph3P)AuCl (2) | AgOTf (2) | DCM | rt | 2 | 78 |

| 3 | IPrAuCl (2) | AgSbF6 (2) | DCM | rt | 0.5 | 92 |

| 4 | (Ph3P)AuCl (2) | AgSbF6 (2) | Toluene | 60 | 1 | 88 |

| 5 | (Ph3P)AuCl (2) | AgSbF6 (2) | ACN | rt | 3 | 75 |

Yields are hypothetical and based on typical outcomes for similar gold-catalyzed enyne cyclizations.

Table 2: Substrate Scope for the Gold-Catalyzed Cyclization

| Entry | R¹ | R² | R³ | Product | Yield (%) |

| 1 | H | Et | H | 2-ethyl-3-methyl-5-propylfuran | 85 |

| 2 | H | Ph | H | 2-phenyl-3-methyl-5-propylfuran | 90 |

| 3 | H | c-Hex | H | 2-cyclohexyl-3-methyl-5-propylfuran | 82 |

| 4 | Me | Et | H | 2-ethyl-3,4-dimethyl-5-propylfuran | 88 |

| 5 | H | Et | Me | 2-ethyl-3-methyl-5-butylfuran | 83 |

Substituent positions correspond to a generalized enyne substrate. Yields are illustrative.

Applications in Drug Development

The furan motif is a key structural component in numerous pharmaceuticals and biologically active compounds. The ability to rapidly and efficiently construct polysubstituted furans under mild conditions makes gold-catalyzed cyclization a valuable tool in medicinal chemistry and drug development. This methodology allows for the facile synthesis of libraries of furan derivatives for structure-activity relationship (SAR) studies. The functional group tolerance of the gold catalyst permits the use of complex substrates bearing sensitive functionalities, which is often a requirement in the synthesis of drug candidates.

References

Application Notes and Protocols for Myers-Saito Cyclization of Substituted Enyne Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principles

The Myers-Saito cyclization is a powerful thermal cycloaromatization reaction of enyne-allene systems to generate highly reactive diradical species. This reaction has garnered significant attention, particularly in the field of medicinal chemistry and drug development, due to the ability of the resulting diradicals to induce DNA cleavage, leading to cytotoxic effects against cancer cells. The cyclization proceeds through a concerted mechanism, and its rate can be influenced by various factors, including the substitution pattern of the enyne-allene, ring strain, and the presence of triggering moieties.[1][2][3] Understanding and controlling this reaction is crucial for the design of novel anticancer agents with enhanced efficacy and selectivity.

The core principle of the Myers-Saito cyclization involves the intramolecular reaction of an enyne-allene to form a 1,4-diradical intermediate. This intermediate can then abstract hydrogen atoms from a suitable donor, such as the sugar-phosphate backbone of DNA, leading to strand scission and ultimately, cell death.[1][2] The strategic design of substituted enyne systems allows for the modulation of the reactivity and targeting of these potent cytotoxic agents.

Applications in Drug Development

The unique mechanism of the Myers-Saito cyclization makes it an attractive strategy for the development of targeted anticancer therapies. By incorporating specific triggering groups that are sensitive to the tumor microenvironment (e.g., low pH), the cyclization can be selectively activated within cancer cells, minimizing off-target toxicity.[1][2][4] Researchers have successfully designed and synthesized enediyne prodrugs that remain stable under physiological conditions but undergo rearrangement to the reactive enyne-allene and subsequent Myers-Saito cyclization in the acidic environment of tumors.[1][2][4] These approaches have shown promise in preclinical studies, with some compounds exhibiting cytotoxicity comparable to commercially available anticancer drugs.[1][4]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of substituted enyne precursors and the execution of the Myers-Saito cyclization. Specific details may vary depending on the substrate.

General Protocol for the Synthesis of Ketal-Conjugated Enediynes

This protocol is adapted from the synthesis of maleimide-based enediynes designed for pH-triggered Myers-Saito cyclization.

Materials:

-

Starting aldehyde/ketone

-

Propargyl bromide

-

Zinc dust

-

Ammonium chloride (NH₄Cl)

-

N-substituted maleimide

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Appropriate solvents (e.g., THF, DMF)

-

Silica gel for column chromatography

Procedure:

-

Propargylation: The starting aldehyde or ketone is reacted with propargyl bromide in the presence of zinc dust and a saturated aqueous solution of NH₄Cl in THF to yield the corresponding homopropargyl alcohol.

-

Sonogashira Coupling: The terminal alkyne of the homopropargyl alcohol is coupled with a suitable N-substituted halo-maleimide (e.g., 3-iodo-N-benzylmaleimide) using a palladium catalyst and CuI in a mixture of THF and TEA.

-

Purification: The crude product is purified by silica gel column chromatography to afford the desired enediyne precursor.

Protocol for pH-Triggered Myers-Saito Cyclization and DNA Cleavage Assay

This protocol describes the activation of the enediyne precursor and the subsequent analysis of its DNA-cleaving ability.

Materials:

-

Ketal-conjugated enediyne

-

Buffer solutions (e.g., pH 7.4 and pH 5.5)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis apparatus

-

UV transilluminator

Procedure:

-

Activation of the Enediyne: The enediyne precursor is incubated in a buffer solution at the desired pH (e.g., pH 5.5 to trigger the reaction) at 37 °C. The acidic conditions facilitate the hydrolysis of the ketal protecting group and subsequent tautomerization to the reactive enyne-allene.

-

DNA Cleavage Assay: The activated compound is incubated with supercoiled plasmid DNA at 37 °C for a specified time. A control reaction at neutral pH (e.g., 7.4) should be run in parallel.

-

Gel Electrophoresis: The DNA samples are analyzed by agarose gel electrophoresis. The different forms of DNA (supercoiled, single-strand cleaved, and double-strand cleaved) will migrate at different rates, allowing for the visualization of DNA damage.

-

Visualization: The gel is stained with ethidium bromide and visualized under a UV transilluminator to assess the extent of DNA cleavage.

Quantitative Data

The following tables summarize key quantitative data for representative substituted enyne systems undergoing Myers-Saito cyclization.

| Compound | Cyclization Conditions | Half-life (t₁/₂) at 37 °C | Product(s) | Yield (%) | Reference |

| Maleimide-based enediyne 1 | pH 5.5 buffer | Not reported | DNA cleavage products | - | [5] |

| Maleimide-based enediyne 9 | pH 5.5 buffer | Not reported | DNA cleavage products | - | [5] |

| Ketal-conjugated enediyne | Acidic conditions | Not reported | Diradical intermediates | - | [5] |

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Maleimide-based enediyne | HeLa | 1.40 | [1][4] |

| Asymmetric enediyne with t-butyl group | HeLa | Submicromolar | [5] |

Visualizations

Reaction Mechanism

Caption: Mechanism of the Myers-Saito cyclization and its biological consequence.

Experimental Workflow

Caption: General experimental workflow for Myers-Saito cyclization studies.

References

- 1. researchgate.net [researchgate.net]

- 2. s3.smu.edu [s3.smu.edu]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Facilitating Myers–Saito cyclization through acid-triggered tautomerization for the development of maleimide-based antitumor agents - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Utilizing 3-(Dimethoxymethyl)hept-2-en-4-yne in the Synthesis of Complex Polyketides

For Researchers, Scientists, and Drug Development Professionals